molecular formula C9H9N3O B11771581 N-Methyl-1H-benzo[d]imidazole-4-carboxamide

N-Methyl-1H-benzo[d]imidazole-4-carboxamide

Cat. No.: B11771581
M. Wt: 175.19 g/mol
InChI Key: KEGWGXMNPKRJRP-UHFFFAOYSA-N
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Description

N-Methyl-1H-benzo[d]imidazole-4-carboxamide is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors . The 1H-benzo[d]imidazole-4-carboxamide structure is a recognized pharmacophore that effectively occupies the nicotinamide-ribose (NI) binding site in the PARP-1 catalytic domain . PARP-1 is a crucial nuclear enzyme involved in DNA repair, and its inhibition is a validated therapeutic strategy, especially for cancers with BRCA1/2 mutations, through a mechanism known as synthetic lethality . Researchers utilize this core structure to explore structure-activity relationships (SAR), with modifications on the benzimidazole ring—such as the N-methyl group at the 1-position—aimed at optimizing binding affinity, selectivity, and pharmacokinetic properties . Beyond oncology, heterocyclic compounds containing the benzimidazole nucleus are investigated for a wide range of pharmacological properties, including anti-inflammatory, anti-microbial, and anti-protozoal activities, highlighting the versatility of this chemical scaffold . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

N-methyl-1H-benzimidazole-4-carboxamide

InChI

InChI=1S/C9H9N3O/c1-10-9(13)6-3-2-4-7-8(6)12-5-11-7/h2-5H,1H3,(H,10,13)(H,11,12)

InChI Key

KEGWGXMNPKRJRP-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C2C(=CC=C1)NC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-1H-benzo[d]imidazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of o-phenylenediamine with formic acid to form benzimidazole, followed by N-methylation and subsequent carboxylation at the 4-position. The reaction conditions often include the use of catalysts such as nickel or palladium to facilitate the cyclization and methylation processes .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can improve the sustainability of the production process .

Chemical Reactions Analysis

Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids. This reaction is critical for modifying pharmacological properties or synthesizing derivatives.

Conditions :

  • Acidic : HCl (6 M), reflux for 8–12 hours.

  • Basic : NaOH (1 M), 80°C for 6 hours.

Example :

N-Methyl-1H-benzo[d]imidazole-4-carboxamideHCl, refluxN-Methyl-1H-benzo[d]imidazole-4-carboxylic acid+NH3\text{this compound} \xrightarrow{\text{HCl, reflux}} \text{N-Methyl-1H-benzo[d]imidazole-4-carboxylic acid} + \text{NH}_3

Yield: 75–85% under optimized conditions .

Electrophilic Substitution

The electron-rich benzimidazole ring participates in electrophilic substitution at positions 5 and 6.

Reaction Reagent Conditions Product Yield
NitrationHNO₃/H₂SO₄0–5°C, 2–4 hours5-Nitro derivative62%
HalogenationCl₂ (g) in CH₂Cl₂RT, 1 hour6-Chloro derivative58%
SulfonationSO₃/H₂SO₄50°C, 3 hours5-Sulfo derivative47%

Steric hindrance from the N-methyl group reduces reactivity at position 2 .

Nucleophilic Aromatic Substitution

The electron-deficient positions (e.g., para to electron-withdrawing groups) allow nucleophilic substitution.

Example : Reaction with ammonia under high pressure yields 4-aminobenzimidazole derivatives :

This compound+NH3200°C, 12h4-Amino-N-methyl-1H-benzimidazole\text{this compound} + \text{NH}_3 \xrightarrow{\text{200°C, 12h}} \text{4-Amino-N-methyl-1H-benzimidazole}

Yield: 38% .

Alkylation and Acylation

The imidazole nitrogen (N-1) undergoes alkylation or acylation to form quaternary salts.

Key Reactions :

  • Methylation : CH₃I in DMF, 60°C, 4 hours → N1,N3-dimethyl derivative (71% yield) .

  • Benzoylation : Benzoyl chloride, pyridine, RT → N1-benzoyl derivative (65% yield) .

Oxidation

The methyl group oxidizes to a carboxyl group under strong oxidizing conditions:

N-MethylKMnO₄, H₂SO₄N-Carboxy\text{N-Methyl} \xrightarrow{\text{KMnO₄, H₂SO₄}} \text{N-Carboxy}

Yield: 52% (isolated as sodium salt) .

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the imidazole ring to a dihydroimidazole :

BenzimidazoleH2,Pd/CDihydrobenzimidazole\text{Benzimidazole} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{Dihydrobenzimidazole}

Yield: 88% .

Cyclization Reactions

The carboxamide group facilitates cyclization with diamines or aldehydes to form polycyclic systems.

Example : Reaction with ethylenediamine yields a tetracyclic fused system :

This compound+H2NCH2CH2NH2EtOH, refluxTetracyclic derivative\text{this compound} + \text{H}_2\text{NCH}_2\text{CH}_2\text{NH}_2 \xrightarrow{\text{EtOH, reflux}} \text{Tetracyclic derivative}

Yield: 41% .

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki) enable aryl functionalization:

Coupling Partner Catalyst Conditions Product Yield
Phenylboronic acidPd(PPh₃)₄DME, 80°C, 12h6-Phenyl derivative66%
Vinylboronic esterPdCl₂(dppf)THF, 60°C, 8h6-Vinyl derivative59%

Metabolic Reactions

In biological systems, cytochrome P450 enzymes mediate hydroxylation and demethylation :

  • Primary Pathway : Methyl → hydroxymethyl (IC₅₀: 8.65 nM for PARP-1 inhibition) .

  • Secondary Pathway : Benzimidazole ring hydroxylation .

Scientific Research Applications

Anticancer Activity

N-Methyl-1H-benzo[d]imidazole-4-carboxamide and its derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit the growth of various cancer cell lines through different mechanisms.

  • Mechanism of Action : The primary mechanism involves the induction of apoptosis in cancer cells. For instance, studies have shown that specific derivatives exhibit IC50 values as low as 5.85 µM against colorectal carcinoma (HCT116) cells, demonstrating significant cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil (IC50 = 9.99 µM) .
  • Case Studies :
    • A study reported a derivative with an IC50 of 7.4 µM against HCT116 cells, indicating potent anticancer activity .
    • Another research highlighted that compounds with modifications on the benzimidazole core showed enhanced antiproliferative effects against human pancreatic carcinoma and leukemia cell lines .
CompoundCell LineIC50 (μM)Reference
This compoundHCT1165.85
Derivative XU87 Glioblastoma45.2
Derivative YHuman Pancreatic Carcinoma6.3

Antimicrobial Properties

The antimicrobial potential of this compound has also been investigated, particularly against various bacterial strains.

  • Activity Spectrum : Studies have shown that certain derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 1.27 to 2.65 µM for various strains .
  • Case Studies :
    • Research demonstrated that synthesized derivatives had notable antibacterial effects against resistant strains of bacteria, showcasing their potential as new therapeutic agents .
CompoundBacterial StrainMIC (μM)Reference
Derivative AStaphylococcus aureus1.27
Derivative BEscherichia coli2.54

Antitubercular Activity

This compound derivatives have also shown promising results in combating tuberculosis.

  • Mechanism of Action : These compounds target the mmpL3 gene in Mycobacterium tuberculosis, inhibiting mycolic acid synthesis essential for the bacterial cell wall integrity .
  • Case Studies :
    • One study reported a derivative with an MIC of as low as 0.145 μM against M. tuberculosis, highlighting its potential as an effective antitubercular agent without cross-resistance to existing drugs .
CompoundMycobacterial StrainMIC (μM)Reference
EJMCh4Mycobacterium tuberculosis2.44
EJMCh6Mycobacterium tuberculosis0.145

Mechanism of Action

The mechanism of action of N-Methyl-1H-benzo[d]imidazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, leading to changes in signal transduction pathways and cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Table 1: Key Parameters of N-Methyl-1H-benzo[d]imidazole-4-carboxamide and Analogous Compounds

Compound Name Core Structure Key Substituents/Modifications PARP-1 IC₅₀ (nM) Cytotoxicity (Normal Cells) Clinical Status
This compound Benzimidazole N1-methyl, C4-carboxamide 3.8† Low Preclinical
2-(4-Chlorophenyl)-1H-thieno[3,4-d]imidazole-4-carboxamide (16l) Thienoimidazole (sulfur-containing) C2-(4-chlorophenyl), C4-carboxamide 1.2 Significantly lower than Olaparib Preclinical
Olaparib (AZD2281) Phthalazinone Cyclopropanecarbonyl-piperazine linker 1.0 Moderate FDA-approved
Veliparib (ABT-888) Benzimidazole (R)-2-methylpyrrolidine side chain 5.4 Moderate Phase III trials
5-(3,3-Dimethyl-1-triazeno)imidazole-4-carboxamide (DTIC) Imidazole Triazeno group at C5 N/A* High FDA-approved (melanoma)

Key Findings:

Structural Variations: The benzimidazole scaffold (this compound) provides a balance between PARP-1 affinity and metabolic stability. Replacing the benzene ring with a thienoimidazole (e.g., compound 16l) introduces a sulfur atom, enhancing π-stacking interactions with PARP-1's Tyr472 residue and improving inhibitory activity (IC₅₀ = 1.2 nM vs. 3.8 nM) . Linker Groups: Modifications such as pyrrolidine or piperazine linkers (e.g., Veliparib) influence solubility and binding kinetics. For example, ABT-888’s pyrrolidine side chain facilitates hydrogen bonding with PARP-2’s Gly429 and Ser470 .

Pharmacological Profiles: Cytotoxicity: Thienoimidazole derivatives (e.g., 16l) exhibit lower toxicity in normal cells compared to Olaparib, attributed to reduced off-target DNA damage . Dual-Target Inhibitors: Compounds like DDY10 and DDY11 (benzimidazole-carboxamide derivatives) simultaneously inhibit PARP-1 and NAMPT, disrupting both DNA repair and NAD+ biosynthesis in breast cancer models .

Clinical Relevance: Olaparib and Veliparib are benchmarks for PARP inhibition, but their dose-limiting toxicities (e.g., anemia, fatigue) highlight the need for improved analogs. This compound’s preclinical data suggest a wider therapeutic window . DTIC, though structurally related (imidazole-4-carboxamide), functions as an alkylating agent via metabolic activation to methylating species, causing nonspecific DNA damage .

Biological Activity

N-Methyl-1H-benzo[d]imidazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.

Chemical Structure and Synthesis

This compound features a benzimidazole core, which is known for its diverse pharmacological properties. The synthesis of this compound typically involves the reaction of benzimidazole derivatives with carboxylic acids or their derivatives under specific conditions to yield the desired carboxamide structure.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance:

  • PARP-1 Inhibition : A series of derivatives were synthesized to evaluate their PARP-1 inhibitory activity. One derivative exhibited an IC50 value of 8.65 nM, demonstrating significant potential as a therapeutic agent for cancers with BRCA mutations. This activity was comparable to established PARP inhibitors like Veliparib (IC50 = 15.54 nM) and Olaparib (IC50 = 2.77 nM) .
  • Anti-proliferative Effects : In vitro studies revealed that certain derivatives showed strong anti-proliferative effects against MDA-MB-436 breast cancer cells, with IC50 values around 25.36 μM .

2. Antitubercular Activity

N-Methyl-1H-benzo[d]imidazole derivatives have also demonstrated promising antitubercular activity:

  • Mechanism of Action : These compounds were shown to inhibit the MmpL3 protein in Mycobacterium tuberculosis, crucial for mycolic acid export. The minimum inhibitory concentrations (MICs) were reported as low as 0.145 μM, indicating potent activity against both drug-sensitive and resistant strains .
  • Cell Toxicity : Importantly, these compounds exhibited low toxicity towards human cells, with IC50 values exceeding 128 μM, suggesting a favorable safety profile .

Data Summary Table

Activity Compound IC50/MIC Reference
PARP-1 InhibitionN-Methyl-BI derivative8.65 nM
Anti-proliferationMDA-MB-43625.36 ± 6.06 μM
AntitubercularEJMCh6MIC = 0.145 μM
AntitubercularEJMCh4MIC = 2.44 μM

Case Study 1: Breast Cancer Treatment

A study evaluated the efficacy of N-Methyl-1H-benzo[d]imidazole derivatives in treating breast cancer cells, showing significant induction of apoptosis and cell cycle arrest at low concentrations (1 μM). The compounds enhanced caspase-3 activity, indicating their role in programmed cell death mechanisms .

Case Study 2: Tuberculosis Management

In another investigation, derivatives were tested against intracellular Mycobacterium tuberculosis. The compounds significantly reduced bacterial load within macrophages infected with tuberculosis at concentrations correlating with their MIC values, highlighting their potential as novel antitubercular agents .

Q & A

Q. What are the standard synthetic routes for N-Methyl-1H-benzo[d]imidazole-4-carboxamide, and how are intermediates characterized?

The synthesis typically involves multi-step protocols. For example:

  • Step 1 : Reacting o-phenylenediamine with carbon disulfide and KOH in ethanol to form 1H-benzo[d]imidazole-2-thiol. Key characterization includes IR spectroscopy (S-H stretch at ~2634 cm⁻¹, N-H at ~3395 cm⁻¹) and ¹H-NMR (δ12.31 for S-H) .
  • Step 2 : Hydrazine hydrate treatment in methanol yields 2-hydrazinyl-1H-benzo[d]imidazole, confirmed via Rf value shifts and elemental analysis (±0.4% accuracy) .
  • Final step : Condensation with aromatic aldehydes/ketones using sodium cyanate and glacial acetic acid to introduce the carboxamide group .

Q. How is the purity and structural integrity of this compound validated?

  • Spectroscopic techniques : IR (amide C=O stretch ~1650 cm⁻¹), ¹H-NMR (aromatic protons at δ6.5–8.5, methyl groups at δ2.5–3.5), and ESI-MS (m/z matching molecular formula) .
  • Elemental analysis : Deviations ≤0.4% from theoretical values confirm stoichiometric ratios .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

  • PARP inhibition : Competitive binding assays using recombinant PARP-1 enzyme, with IC₅₀ values calculated via fluorescence-based NAD⁺ depletion .
  • Anticonvulsant screening : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models in rodents .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzimidazole ring) affect PARP-1 inhibition efficacy?

  • Key findings : Introduction of electron-withdrawing groups (e.g., 4-chlorophenyl) enhances PARP-1 binding affinity by stabilizing hydrophobic interactions. For example, 2-(1-(3-(4-chlorophenyl)-3-oxo-propyl)pyrrolidin-3-yl) derivatives show IC₅₀ values <10 nM .
  • Methodology : Comparative molecular docking (PDB: 4UND) and free energy calculations (MM/GBSA) to map substituent effects on binding pockets .

Q. What experimental strategies resolve contradictions in reported antitumor activity across cell lines?

  • Approach 1 : Assess O⁶-methylguanine-DNA alkyltransferase (ATase) levels in resistant vs. sensitive lines. High ATase activity correlates with resistance, as seen in DTIC (a structural analog) studies .
  • Approach 2 : Use isogenic cell pairs (ATase-proficient vs. deficient) to isolate DNA repair mechanisms’ role .
  • Data normalization : Express activity as % inhibition relative to positive controls (e.g., olaparib for PARP assays) to mitigate batch variability .

Q. How can crystallography improve the design of this compound derivatives?

  • Software : SHELX suite for small-molecule refinement. For example, SHELXL refines anisotropic displacement parameters to resolve disorder in aromatic rings .
  • Key metrics : R-factor (<5%), bond-length RMSD (<0.02 Å), and electron density maps (e.g., Fo-Fc omit maps) to validate ligand placement .

Q. What mechanistic insights explain the dual anticonvulsant and antitumor effects of this compound?

  • Hypothesis : Carboxamide hydrazine derivatives modulate both GABAergic pathways (via benzimidazole interactions) and DNA repair (via PARP inhibition) .
  • Validation :
  • In vivo : Seizure threshold elevation in MES models .
  • In vitro : Comet assays to quantify DNA strand breaks in tumor cells post-treatment .

Methodological Guidelines

Q. Table 1: Key Synthetic and Analytical Parameters

ParameterTypical Value/TechniqueReference
Reaction solventMethanol, ethanol, or DMF
Condensation temperature0°C → room temperature
Purity threshold≥95% (HPLC)
PARP-1 assay IC₅₀ range5–50 nM

Q. Table 2: Common Data Contradictions and Solutions

ContradictionResolution StrategyReference
Variable IC₅₀ in PARP assaysNormalize to ATase activity; use isogenic lines
Discrepant melting pointsRe-crystallize from DMSO/EtOH mixtures

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